molecular formula C9H7ClOS B14528149 3-(4-Chlorophenoxy)prop-1-yne-1-thiol CAS No. 62706-87-0

3-(4-Chlorophenoxy)prop-1-yne-1-thiol

Cat. No.: B14528149
CAS No.: 62706-87-0
M. Wt: 198.67 g/mol
InChI Key: GCTFSNXUFBMAOC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)prop-1-yne-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a prop-1-yne chain, which is further connected to a 4-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)prop-1-yne-1-thiol typically involves the reaction of 4-chlorophenol with propargyl bromide to form 3-(4-chlorophenoxy)prop-1-yne. This intermediate is then treated with thiol reagents under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)prop-1-yne-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenoxy)prop-1-yne-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)prop-1-yne-1-thiol involves its interaction with molecular targets through its thiol and alkyne groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenoxy)prop-1-yne-1-thiol is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

62706-87-0

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

3-(4-chlorophenoxy)prop-1-yne-1-thiol

InChI

InChI=1S/C9H7ClOS/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,12H,6H2

InChI Key

GCTFSNXUFBMAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC#CS)Cl

Origin of Product

United States

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